molecular formula C18H15FN2O2S B2973756 3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476283-24-6

3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2973756
CAS No.: 476283-24-6
M. Wt: 342.39
InChI Key: VWMFZTMQNBEFIL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 3-position and a 1,3-thiazol-2-yl group attached to the nitrogen. The thiazole ring is further substituted at the 4-position with a 4-methoxy-3-methylphenyl moiety. Its molecular formula is C₁₈H₁₆FN₂O₂S (calculated molecular weight: 343.4 g/mol).

Properties

IUPAC Name

3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMFZTMQNBEFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H15FN2O2S
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. The thiazole moiety is known to enhance the compound's affinity for certain protein targets, particularly kinases involved in cancer proliferation and survival.

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-donating groups, such as methoxy and methyl, on the phenyl ring significantly enhances the compound's cytotoxicity against various cancer cell lines. The thiazole ring contributes to the overall potency by stabilizing interactions with target proteins.

Antitumor Activity

Several studies have evaluated the antitumor potential of thiazole derivatives, including this compound. For instance:

  • IC50 Values : Compounds similar in structure have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic activity .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29

Kinase Inhibition

This compound has been investigated as a potential RET kinase inhibitor. In vitro assays demonstrated that derivatives containing similar structural features effectively inhibited RET kinase activity and reduced cell proliferation in RET-driven cancers .

Study on Anticancer Activity

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with similar structural characteristics to this compound exhibited promising results:

  • Results : The compounds displayed significant growth inhibition in cell lines such as J774A.1 macrophages and HT29 colorectal cancer cells.

Immunomodulatory Effects

Another investigation highlighted the immunomodulatory potential of thiazole-containing compounds. The study found that certain analogues could enhance immune responses while exhibiting cytotoxic effects against tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Differs by the absence of the 3-methyl group on the phenyl ring.
  • Molecular Weight : 328.36 g/mol .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Substitutes fluorine with chlorine and adds a nitro group at the 2-position of the benzamide.
  • Key Difference : The electron-withdrawing nitro group may enhance electrophilic interactions but could reduce metabolic stability due to increased reactivity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Replaces the fluorine atom with a phenoxy group.
  • Biological Activity: Demonstrated 129.23% efficacy in plant growth modulation, suggesting that bulky substituents (e.g., phenoxy) may enhance activity in specific biological contexts .

Substituent Variations on the Thiazole Ring

3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide (TTFB)
  • Structure : Replaces the 4-methoxy-3-methylphenyl group with a tert-butyl moiety.
  • Molecular Weight : 278.345 g/mol .
  • Key Difference : The tert-butyl group introduces significant steric hindrance, which may impede binding to flat receptor pockets compared to the planar phenyl group in the target compound.
3-Fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
  • Structure : Substitutes the phenyl ring with a furan and replaces benzamide with sulfonamide.

Heterocyclic and Pharmacophore Modifications

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)
  • Structure : Incorporates a piperazine-propyl linker with a trifluoromethylphenyl group.
  • Computational Data : Glide score of -6.41, indicating strong binding affinity to Class II Transactivator-I (CIITA-I) via hydrogen bonds with GLY423 and ARG615 .
  • Key Difference : The extended piperazine chain introduces flexibility and basicity, which may improve solubility but complicate synthetic accessibility compared to the target compound.
N-[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
  • Structure : Features an oxadiazole ring and a tetrahydropyran-thiazole hybrid.
  • Key Difference : The oxadiazole group is a bioisostere for ester or amide groups, offering metabolic resistance and enhanced π-stacking interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Computational Data Evidence ID
3-Fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide C₁₈H₁₆FN₂O₂S 343.4 3-F, 4-(4-MeO-3-MePh) thiazole N/A (Target compound)
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide C₁₇H₁₃FN₂O₂S 328.36 4-F, 4-(4-MeOPh) thiazole N/A
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide C₁₈H₁₅ClN₃O₄S 404.85 5-Cl, 2-NO₂, 4-(4-MeO-3-MePh) thiazole N/A
3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide (TTFB) C₁₄H₁₅FN₂OS 278.34 3-F, 4-tert-butyl thiazole N/A
F5254-0161 C₂₄H₂₃F₃N₆O₂S 516.54 Piperazine-trifluoromethylphenyl Glide score: -6.41 (CIITA-I binding)

Key Findings and Implications

Methoxy groups donate electrons, stabilizing the thiazole ring .

Steric Influence : Bulky substituents (e.g., tert-butyl) reduce binding to sterically constrained receptors, whereas planar aromatic groups (e.g., phenyl) favor π-π interactions .

Synthetic Complexity : Compounds with extended linkers (e.g., F5254-0161) require multi-step syntheses, whereas simpler analogs like the target compound may offer scalability advantages .

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